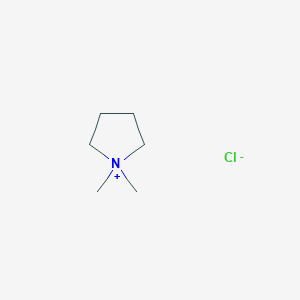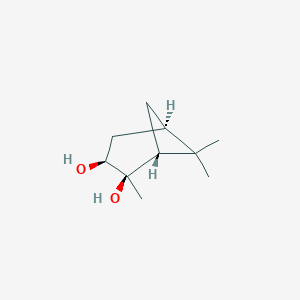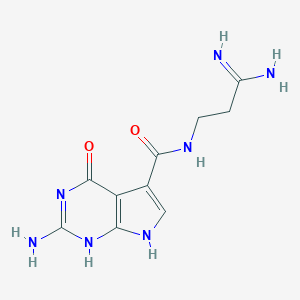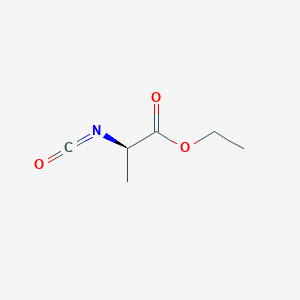
n,n-Dimethylpyrrolidinium chloride
描述
N,N-Dimethylpyrrolidinium chloride is a compound useful in organic synthesis . It has a molecular formula of C6H14ClN and a molecular weight of 135.63500 .
Synthesis Analysis
N,N-Dimethylpyrrolidinium chloride can be synthesized from the halide form by an anion exchange reaction . A procedure has been developed for the direct synthesis of N,N-dimethyloxazolidinium salts by chloromethylation of 2-(dimethylamino)ethanol in the presence of potassium carbonate, followed by intramolecular rearrangement of the resulting quaternary ammonium salt .Molecular Structure Analysis
The molecular structure of N,N-Dimethylpyrrolidinium chloride consists of a pyrrolidinium ring with two methyl groups attached to the nitrogen atom .Chemical Reactions Analysis
N,N-Dimethylpyrrolidinium chloride has been found to be a promising solvent for cellulose processing, capable of dissolving up to 20 wt% Avicel® cellulose at 25 C in aqueous solution .Physical And Chemical Properties Analysis
N,N-Dimethylpyrrolidinium chloride has a molecular weight of 135.63500 . The exact mass is 135.08100 and the LogP value is 1.61740 .科学研究应用
Ionic Conductivity and Thermal Properties
N,N-Dimethylpyrrolidinium hydroxide, a compound related to N,N-dimethylpyrrolidinium chloride, exhibits high ionic conductivity in the solid state and unusual thermal properties. Solid-state NMR measurements suggest liquid-like mobility of the deuterium species in this state (Sun, Macfarlane & Forsyth, 2001).
Mobility and Phase Transition
Dimethylpyrrolidinium thiocyanate, another derivative, has been studied for its plastic crystal properties. It shows a solid–solid phase transition and a significant increase in conductivity at the phase transition. NMR and Raman spectroscopy confirm increased rotational mobility of the cation and anion in phase I (Adebahr et al., 2008).
NMR Spectroscopy and Phase Transitions
N,N-dimethyl-pyrrolidinium iodide exhibits two solid-solid phase transitions. NMR spectroscopy and second moment calculations relate these transitions to changes in cation mobility (Adebahr, Seeber, Macfarlane & Forsyth, 2005).
Catalysis
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl), a related compound, serves as a recyclable catalyst for acylation reactions. This catalyst and the reaction mechanism have been investigated in detail (Liu, Ma, Liu & Wang, 2014).
Aggregation Behavior
The aggregation behavior of cetylpyridinium chloride in N,N-dimethylformamide-water mixed solvents has been studied. This involves examining micellar and thermodynamic parameters and the mechanism of docking of surfactant and probe molecules (Mehta, Chaudhary & Bhasin, 2008).
Phase Behaviour in Organic Ionic Plastic Crystals
N,N-dimethylpyrrolidinium tetrafluoroborate is an organic ionic plastic crystal with unusual phase behavior. NMR and XRD analysis provide insights into the mobility of the pyrrolidinium cation and the structural changes during phase transitions (Pringle, Adebahr, Macfarlane & Forsyth, 2010).
Photodynamic Therapy Agent
N,N'-Dimethylated imidazo[1,5-a]pyridinium salt shows potential as a photodynamic therapy agent against tumor cells due to its bioimaging and therapeutic properties under UVA-LED irradiation conditions (Yagishita et al., 2019).
Molten Salts and Plastic Crystal Phases
N-Methyl-N-alkylpyrrolidinium hexafluorophosphate salts, related to N,N-dimethylpyrrolidinium chloride, display interesting thermal properties and phase behaviors. These findings are important for understanding the properties of molten salts and plastic crystal phases (Golding et al., 2001).
Polymeric Ionic Liquids
Pyrrolidinium compounds have been used in the synthesis of ionic liquid-like monomers and polymeric ionic liquids, offering insights into the properties and applications of these materials (Shaplov et al., 2012).
Degradation of Cellulosic Materials
N,N-Dimethylacetamide/LiCl, a solvent system related to N,N-dimethylpyrrolidinium chloride, has been shown to degrade cellulosic materials, offering insights into the chemical processing of these materials (Potthast, Rosenau, Sixta & Kosma, 2002).
未来方向
N,N-Dimethylpyrrolidinium chloride has potential applications in the field of cellulose processing . Additionally, new hydrogen carbonate precursors for efficient and byproduct-free syntheses of ionic liquids based on N,N-dimethylpyrrolidinium cores have been developed . This suggests that N,N-Dimethylpyrrolidinium chloride and related compounds may have a wide range of applications in the future.
属性
IUPAC Name |
1,1-dimethylpyrrolidin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.ClH/c1-7(2)5-3-4-6-7;/h3-6H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEQTUWHWBFLAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dimethylpyrrolidinium chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[(1R,2S,6S,9R)-4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methyl N-diazosulfamate](/img/structure/B140248.png)
![1-(propoxymethyl)-1H-benzo[d]imidazole](/img/structure/B140249.png)





![[2-(Morpholin-4-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B140259.png)
